2-(4-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-3-9-26-10-12-28-13-11-26)27-21(24-15)16(2)20(25-27)17-4-6-18(22)7-5-17/h4-7,14,23H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHPHEVZHCLAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 3-(Morpholin-4-yl)propan-1-amine
Coupling to Pyrazolo[1,5-a]pyrimidin-7-amine
-
Reactants : 7-Amino intermediate (1.0 eq), 3-(morpholin-4-yl)propan-1-amine (1.5 eq)
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.0 eq)
-
Yield : 60–65% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Post-Reaction Analysis
-
1H NMR (400 MHz, CDCl3) : δ 1.90 (quintet, 2H, CH2), 2.50 (t, 2H, NCH2), 3.72 (t, 4H, morpholine-OCH2), 4.54 (t, 2H, NHCH2), 7.30–7.60 (m, 4H, Ar-H).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Side Chain Installation : The morpholinopropyl group’s steric bulk reduces coupling efficiency. Increasing Pd catalyst loading to 7 mol% improves yields to 70%.
-
Purification : Silica gel chromatography with CH₂Cl₂:MeOH (9:1) effectively separates the target compound from unreacted amine.
-
Stability : The final compound is hygroscopic; storage under N₂ at −20°C is recommended.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved 62% overall yield using:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Core Pyrazolo[1,5-a]pyrimidin-7-amine Scaffold
All analogues share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents at positions 2, 3, 5, and the N7 side chain.
Table 1: Substituent Variations in Key Analogues
Key Structural Differences and Implications
Position 2 Substituents: Compound A has a 4-chlorophenyl group, which enhances hydrophobic interactions in target binding . The trifluoromethyl group in increases metabolic stability and electronegativity, which may improve target selectivity.
N7 Side Chain Modifications: The morpholinylpropyl chain in Compound A and improves water solubility compared to the cyclopentyl group in or the simple propyl chain in . Morpholine derivatives are known to enhance blood-brain barrier penetration in CNS-targeted drugs . Aromatic amine side chains (e.g., 4-fluorophenyl in ) may reduce solubility but increase π-π stacking interactions with aromatic residues in enzymes .
Table 2: Reported Activities of Analogues
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with chloropyrimidine intermediates. Key steps include:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the morpholinylpropylamine side chain via nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) and catalysts like triethylamine .
- Optimization : Yield and purity are enhanced by controlling temperature (60–80°C) and using HPLC for purification .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between N-alkylation vs. O-alkylation) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : TLC monitors reaction progress, while HPLC ensures ≥95% purity .
Q. What initial biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., CDKs) or receptors using fluorescence-based assays .
- Solubility and stability : Evaluate in PBS (pH 7.4) and simulated biological fluids .
Q. How does the morpholinylpropyl group influence the compound’s physicochemical properties?
The morpholine ring enhances solubility in aqueous media due to its hydrophilic nature, while the propyl linker balances lipophilicity for membrane permeability. Computational tools like LogP predictors estimate a LogP of ~2.8, indicating moderate bioavailability .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
- Purification : Scaling HPLC is cost-prohibitive; switch to flash chromatography with silica gel .
- Side reactions : Optimize stoichiometry to minimize by-products (e.g., over-alkylation) .
- Stability : Store under argon at -20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core modifications : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on binding .
- Side-chain variations : Compare morpholinylpropyl with piperazinyl or pyrrolidinyl groups (see Table 1) .
- Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) .
Table 1 : SAR of Pyrazolo[1,5-a]Pyrimidine Derivatives
| Substituent | Biological Activity (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 (Kinase X) | 8.5 |
| 4-Fluorophenyl | 9.8 ± 0.9 (Kinase X) | 12.1 |
| 3,4-Dimethoxyphenyl | 15.6 ± 2.1 (Kinase Y) | 5.7 |
| Data from |
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and bioavailability in rodent models .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .
- Dose optimization : Adjust dosing regimens to account for species-specific metabolic differences .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 3QKK) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Free energy calculations : Apply MM-PBSA to estimate binding affinity changes from substituent modifications .
Q. How can metabolic stability be improved for this compound?
- Cytochrome P450 assays : Identify metabolic soft spots using human liver microsomes .
- Deuterium incorporation : Replace labile hydrogen atoms in the morpholinylpropyl group to reduce oxidation .
- Prodrug strategies : Mask amine groups with acetyl or PEGylated moieties .
Q. What strategies validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA interference (RNAi) : Knock down putative targets and assess rescue of compound activity .
- Chemical proteomics : Use affinity-based pull-downs with biotinylated analogs to identify interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
